molecular formula C21H20N2O2 B1530976 N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide CAS No. 1020054-17-4

N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide

Cat. No. B1530976
CAS RN: 1020054-17-4
M. Wt: 332.4 g/mol
InChI Key: JXEVEGHIEOUDCH-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-propanamide” is a complex organic compound. It contains an amine group (NH2) attached to a phenyl group (a benzene ring), which is a common structure in many organic compounds . The compound also includes a biphenyl group (two benzene rings connected by a single bond) and a propanamide group (a three-carbon chain with a carboxamide group at one end).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the biphenyl group could potentially allow for rotation around the single bond connecting the two benzene rings, leading to different conformations. The amine and propanamide groups could also participate in hydrogen bonding, influencing the compound’s structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile in reactions, while the carbonyl group in the propanamide could be a target for nucleophilic attack . The aromatic rings could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings could contribute to its stability and possibly its solubility in organic solvents. The amine and propanamide groups could allow for hydrogen bonding, which could influence its boiling point, melting point, and solubility in water .

Scientific Research Applications

Future Directions

Further studies could focus on synthesizing this compound and characterizing its properties. Its potential biological activity could also be explored, which could lead to applications in medicine or other fields .

properties

IUPAC Name

N-(4-aminophenyl)-2-(4-phenylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(21(24)23-19-11-9-18(22)10-12-19)25-20-13-7-17(8-14-20)16-5-3-2-4-6-16/h2-15H,22H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEVEGHIEOUDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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